molecular formula C17H25ClN2O2 B2903520 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 1714144-91-8

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B2903520
CAS No.: 1714144-91-8
M. Wt: 324.85
InChI Key: JQIQFCMXXVDLDU-UHFFFAOYSA-N
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Description

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a diaza compound can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a suitable base to facilitate the substitution.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or amidation reactions, depending on the desired functional group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which can be achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups on the benzyl or spirocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles in the presence of suitable bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound’s rigid spirocyclic structure makes it a valuable scaffold for drug design. It can be used to develop novel therapeutics targeting various diseases, including neurological disorders and infectious diseases.

    Materials Science: The unique structure of the compound can be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a tool in biological studies to investigate the effects of spirocyclic structures on biological systems and their interactions with biomolecules.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and conformationally constrained framework. The benzyl and carboxylate groups can also participate in specific interactions with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific combination of a spirocyclic core, benzyl group, and carboxylate functionality. This combination provides a distinct set of chemical and biological properties that can be advantageous in various applications. The rigid spirocyclic structure enhances stability and binding affinity, while the benzyl and carboxylate groups offer additional sites for interaction and modification.

Properties

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQFCMXXVDLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 20 L temperature controlled reactor with jacket set at 0° C., add a solution of O4-benzyl O9-tert-butyl 4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (2.06 moles; 838.00 g; 95.65% purity) in 1,4-dioxane (19.63 moles; 1.68 L). When the temperature of the solution is 5° C., add hydrogen chloride (4 M in 1,4-dioxane; 10.32 moles; 2.58 L) at such a rate that the temperature does not rise above 20° C. When the addition is complete, warm the solution to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to give a thick slurry. Add MTBE (3.35 L) and agitate the mixture for 30 minutes at 40° C. Allow the mixture to cool to room temperature and filter the precipitate. Wash the precipitate with MTBE (838 mL). Allow the precipitate to dry on the filter and then transfer to a vacuum oven for further drying to give the title compound (638 g; 95% yield) mass spectrum (m/z):289 [M(freebase)+1].
Quantity
838 g
Type
reactant
Reaction Step One
Quantity
1.68 L
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two
Name
Quantity
3.35 L
Type
solvent
Reaction Step Three
Yield
95%

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